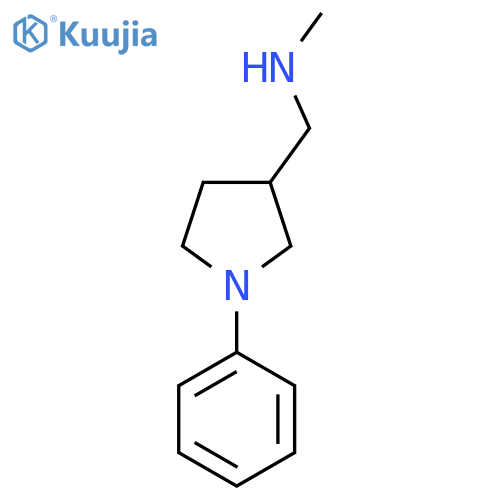Cas no 915921-18-5 (N-Methyl-1-(1-phenylpyrrolidin-3-yl)methanamine)

N-Methyl-1-(1-phenylpyrrolidin-3-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine
- methyl[(1-phenylpyrrolidin-3-yl)methyl]amine
- N-Methyl-1-(1-phenylpyrrolidin-3-yl)methanamine
-
- インチ: 1S/C12H18N2/c1-13-9-11-7-8-14(10-11)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3
- InChIKey: SANIGXYLRPTFNH-UHFFFAOYSA-N
- ほほえんだ: N1(C2C=CC=CC=2)CCC(CNC)C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 164
- トポロジー分子極性表面積: 15.3
N-Methyl-1-(1-phenylpyrrolidin-3-yl)methanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | N242840-500mg |
N-Methyl-1-(1-phenylpyrrolidin-3-yl)methanamine |
915921-18-5 | 500mg |
$ 300.00 | 2022-06-03 | ||
| TRC | N242840-1000mg |
N-Methyl-1-(1-phenylpyrrolidin-3-yl)methanamine |
915921-18-5 | 1g |
$ 480.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433208-1g |
N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine |
915921-18-5 | 95% | 1g |
¥1684.00 | 2024-04-25 | |
| TRC | N242840-250mg |
N-Methyl-1-(1-phenylpyrrolidin-3-yl)methanamine |
915921-18-5 | 250mg |
$ 185.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433208-250mg |
N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine |
915921-18-5 | 95% | 250mg |
¥691.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433208-5g |
N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine |
915921-18-5 | 95% | 5g |
¥5896.00 | 2024-04-25 |
N-Methyl-1-(1-phenylpyrrolidin-3-yl)methanamine 関連文献
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
Related Articles
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
N-Methyl-1-(1-phenylpyrrolidin-3-yl)methanamineに関する追加情報
N-Methyl-1-(1-phenylpyrrolidin-3-yl)methanamine (CAS No. 915921-18-5): A Comprehensive Overview
N-Methyl-1-(1-phenylpyrrolidin-3-yl)methanamine, identified by the CAS registry number 915921-18-5, is a complex organic compound with a unique structure that has garnered attention in various scientific and industrial domains. This compound, often referred to as N-methyl-(phenylpyrrolidinyl)methanamine, belongs to the class of tertiary amines and features a pyrrolidine ring substituted with a phenyl group and a methylated amine moiety. Its structural complexity makes it a valuable molecule in both academic research and practical applications.
The synthesis of N-Methyl-1-(1-phenylpyrrolidin-3-yl)methanamine typically involves multi-step organic reactions, including nucleophilic substitutions, reductions, and cyclizations. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are particularly useful in pharmacological studies. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to enhance the efficiency and selectivity of these reactions. These developments highlight the compound's potential in drug discovery and fine chemical manufacturing.
One of the most significant applications of N-Methyl-(phenylpyrrolidinyl)methanamine lies in its role as an intermediate in the synthesis of bioactive compounds. For instance, it has been employed as a building block in the development of novel anti-inflammatory agents and neuroprotective drugs. Recent studies published in high-impact journals have demonstrated its ability to modulate key signaling pathways involved in chronic inflammatory diseases, such as arthritis and neurodegenerative disorders.
In addition to its pharmacological applications, CAS 915921-18-5 has found utility in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, particularly in the development of semiconducting polymers and conductive materials. Researchers have investigated its ability to act as an electron donor in donor–acceptor systems, which is crucial for applications in flexible electronics and optoelectronic devices.
The environmental impact of N-Methyl-(phenylpyrrolidinyl)methanamine has also been a topic of recent research. Studies have focused on its biodegradability and potential toxicity to aquatic organisms. Preliminary findings suggest that under controlled conditions, the compound exhibits moderate biodegradation rates, but further investigations are required to fully understand its environmental fate.
Looking ahead, the versatility of CAS 915921-18-5 presents numerous opportunities for innovation across diverse fields. Its role as a versatile intermediate positions it as a key player in the development of advanced materials and therapeutic agents. Ongoing research is expected to uncover new synthetic routes, enhance its bioavailability, and explore novel applications that leverage its unique chemical properties.
915921-18-5 (N-Methyl-1-(1-phenylpyrrolidin-3-yl)methanamine) 関連製品
- 2097863-68-6(1-{1-(5-chlorothiophene-2-carbonyl)azetidin-3-ylmethyl}pyrrolidine-2,5-dione)
- 1806612-78-1(1-Bromo-1-(5-ethyl-2-hydroxyphenyl)propan-2-one)
- 2309215-99-2(2-(4-{(5,6-dimethylpyrimidin-4-yl)oxymethyl}piperidin-1-yl)-4,6-dimethylpyrimidine)
- 1803929-64-7(3-Cyano-2,5-dichloro-6-(trifluoromethoxy)pyridine)
- 1361600-52-3(2,4-Dimethyl-3-(perchlorophenyl)pyridine)
- 1805103-12-1(3-(Difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile)
- 2353796-69-5(5-{(benzyloxy)carbonylamino}-5-phenylpentanoic acid)
- 1249435-80-0(1-2-bromo-1-(3-methylbutoxy)ethyl-4-methylbenzene)
- 41614-16-8(4-Chloro-3-nitrobenzanilide)
- 921834-18-6(N-2-(3-methoxyphenyl)ethyl-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide)




